2-Ethoxy-1,4-dimethylbenzene
Description
2-Ethoxy-1,4-dimethylbenzene (CAS: Not explicitly provided; molecular formula: C₁₀H₁₄O) is a substituted aromatic compound featuring a benzene ring with ethoxy (-OCH₂CH₃), methyl (-CH₃), and para-methyl substituents at positions 1, 2, and 4, respectively. This compound belongs to the class of alkyl aryl ethers, where the ethoxy group introduces steric and electronic effects that influence its physical and chemical properties.
Properties
IUPAC Name |
2-ethoxy-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPEGKIPBRSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490237 | |
| Record name | 2-Ethoxy-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61808-03-5 | |
| Record name | 2-Ethoxy-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 1,4-dimethylbenzene (p-xylene) using ethyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as aluminum chloride (AlCl3) can be employed to facilitate the electrophilic substitution process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-Ethoxy-1,4-dimethylbenzene, also known as 2-ethyl-p-xylene or 1,4-dimethyl-2-ethylbenzene, is an aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 134.22 g/mol. It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions and an ethyl group at the 2 position.
Reactivity
Interaction studies involving this compound primarily focus on its reactivity with other chemicals. Its unique arrangement influences its physical properties such as boiling point and solubility compared to other xylenes and ethyl-substituted benzenes. Its ability to participate in transalkylation reactions further distinguishes it within its class of compounds.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethylbenzene | Simple ethyl substitution on benzene | |
| p-Xylene | Two methyl groups at para position | |
| m-Xylene | Two methyl groups at meta position | |
| 1,3-Dimethylbenzene | Methyl groups at ortho and para positions |
Applications
Mechanism of Action
The mechanism of action of 2-ethoxy-1,4-dimethylbenzene primarily involves its interaction with electrophiles and nucleophiles. The ethoxy and methyl groups on the benzene ring influence the electron density, making the compound more reactive towards electrophilic aromatic substitution. The molecular targets and pathways involved include the formation of arenium ions and subsequent stabilization through resonance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
2-Ethoxy-1,4-dimethylbenzene has several structural isomers, including:
- 1-Ethoxy-2,3-dimethylbenzene
- 1-Ethoxy-2,4-dimethylbenzene
- 2-Ethoxy-1,3-dimethylbenzene
These isomers differ in the positions of the ethoxy and methyl groups, leading to variations in steric hindrance and electronic distribution.
Table 1: Comparison of Ethoxylated Dimethylbenzene Isomers
| Compound Name | Substituent Positions | Key Properties/Reactivity |
|---|---|---|
| This compound | 1,2,4 | Lower steric hindrance; para-methyl enhances EAS regioselectivity |
| 1-Ethoxy-2,3-dimethylbenzene | 1,2,3 | Higher steric hindrance; ortho-substitution may hinder reactions |
| 2-Ethoxy-1,3-dimethylbenzene | 1,2,3 | Mixed steric effects; meta-substitution alters electronic density |
Functional Group Variations
Ethoxy vs. Methoxy Derivatives
Replacing the ethoxy group with a methoxy (-OCH₃) group, as in 1-methoxy-4-methylbenzene (), reduces steric bulk but increases electron-donating capacity. Methoxy derivatives typically exhibit higher reactivity in EAS due to stronger activation of the aromatic ring .
Ethoxy vs. Benzyl Derivatives
In 2-benzyl-1,4-dimethylbenzene (BDB) (), the ethoxy group is replaced with a benzyl (-CH₂C₆H₅) moiety. Benzyl groups are bulkier and less electron-donating than ethoxy, leading to lower yields in benzylation reactions (80% yield for BDB vs. hypothetical ethoxy analogs) .
Table 2: Reaction Performance of Ethoxy vs. Benzyl Derivatives
| Compound | Reaction Type | Yield (%) | Selectivity (%) | Key Observation |
|---|---|---|---|---|
| 2-Benzyl-1,4-dimethylbenzene | Benzylation of p-xylene | 80 | 92 | Steric hindrance limits byproducts |
| Hypothetical ethoxy analog | Not reported | N/A | N/A | Predicted higher selectivity due to smaller substituent |
Halogenated and Nitro Derivatives
- 2-Iodo-1,4-dimethylbenzene (): The iodine atom introduces significant steric bulk and electronic effects, reducing reactivity in EAS but increasing molecular weight (228.72 g/mol vs. 150.22 g/mol for this compound). Halogenated derivatives often require specialized handling due to toxicity .
- 2,3-Dinitro-1,4-dimethylbenzene (): Nitro groups deactivate the ring, making the compound resistant to EAS. This contrasts sharply with the ethoxy derivative’s reactivity .
Key Research Findings
- Steric Effects in Synthesis : highlights that steric hindrance in benzylation reactions significantly impacts yields. For example, mesitylene (1,3,5-trimethylbenzene) shows lower reactivity than p-xylene due to increased crowding .
- Electronic Effects : Ethoxy groups activate the aromatic ring toward electrophiles, but their bulkiness can slow reaction kinetics compared to methoxy analogs .
- Safety Considerations : Halogenated analogs (e.g., 2-iodo derivatives) require stringent safety protocols, whereas ethoxy compounds are generally less hazardous .
Biological Activity
2-Ethoxy-1,4-dimethylbenzene, also known as ethyl p-xylene, is an aromatic compound with the molecular formula C₁₀H₁₄O. This compound has garnered attention due to its potential biological activities and applications in various fields, including toxicology and occupational health. This article explores the biological activity of this compound, focusing on its effects on human health, particularly in occupational settings.
This compound is categorized as an ether and aromatic hydrocarbon. Its structure features an ethoxy group (-OCH₂CH₃) attached to a dimethyl-substituted benzene ring. This configuration contributes to its solubility and reactivity in biological systems.
Toxicological Effects
Research has indicated that exposure to this compound can lead to various toxicological effects. A notable study investigated the haematological effects among workers exposed to this compound in a silk screening facility. The findings revealed significant alterations in blood parameters among high-exposure groups compared to controls. Specifically, female workers exhibited lower hemoglobin and hematocrit levels, indicating a potential anaemic status due to exposure .
| Parameter | High Exposure Group (n=29) | Comparison Group (n=56) |
|---|---|---|
| Geometric Mean (GM) of Air Concentration | 7.41 ppm (1.35–16.5 ppm) | 0.07 ppm (non-detectable to 3.62 ppm) |
| Hemoglobin Levels | Significantly lower | Normal |
| Hematocrit Levels | Significantly lower | Normal |
The biological activity of this compound is thought to involve several mechanisms:
- Cytotoxicity : The compound may induce cytotoxic effects through oxidative stress mechanisms.
- Enzyme Modulation : Exposure has been associated with changes in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification processes .
- Hematological Impact : As evidenced by the aforementioned study, prolonged exposure can lead to significant changes in blood parameters, suggesting a direct impact on hematopoiesis.
Occupational Exposure
A detailed investigation was conducted among workers in a silk screening shop where this compound was utilized as a cleaning solvent. The study highlighted that female workers had higher exposure levels and exhibited more pronounced hematological changes compared to males . This case underscores the importance of monitoring occupational exposure levels and implementing safety measures.
Environmental Impact
Another study aimed at identifying persistent and bioaccumulative organic compounds noted that this compound was among the chemicals evaluated for environmental persistence and potential bioaccumulation . The implications of such findings are critical for assessing long-term ecological impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
